molecular formula C26H25N3O2 B5151033 3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide

3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide

Cat. No.: B5151033
M. Wt: 411.5 g/mol
InChI Key: NQBKLYAYKKNIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been shown to reduce the production of pro-inflammatory cytokines, which is a desirable effect in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer and inflammatory disease treatments. Another direction is to explore its potential in other areas of research, such as neurodegenerative diseases and infectious diseases. Additionally, the synthesis of analogs of this compound could lead to the development of even more effective treatments.

Synthesis Methods

The synthesis of 3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide involves the reaction of 2-phenylethylamine and 4-biphenylmethyl-5-nitro-1,3,4-oxadiazole in the presence of triethylamine and acetic acid. The resulting product is then reduced using sodium borohydride to yield the final compound.

Scientific Research Applications

3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide has shown potential in various scientific research applications. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

Properties

IUPAC Name

N-(2-phenylethyl)-3-[5-[(4-phenylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c30-24(27-18-17-20-7-3-1-4-8-20)15-16-25-28-29-26(31-25)19-21-11-13-23(14-12-21)22-9-5-2-6-10-22/h1-14H,15-19H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBKLYAYKKNIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC2=NN=C(O2)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.